molecular formula C14H14N2O B018479 N-(3-anilinophenyl)acetamide CAS No. 19619-91-1

N-(3-anilinophenyl)acetamide

Cat. No.: B018479
CAS No.: 19619-91-1
M. Wt: 226.27 g/mol
InChI Key: XZMWUQGDKDBRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

19619-91-1

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-(3-anilinophenyl)acetamide

InChI

InChI=1S/C14H14N2O/c1-11(17)15-13-8-5-9-14(10-13)16-12-6-3-2-4-7-12/h2-10,16H,1H3,(H,15,17)

InChI Key

XZMWUQGDKDBRCS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2

Other CAS No.

19619-91-1

Synonyms

N-(3-PHENYLAMINO-PHENYL)-ACETAMIDE

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-(3-Aminophenyl)acetamide
  • CAS Number : 102-28-3
  • Molecular Formula : C₈H₁₀N₂O
  • Molecular Weight : 166.18 g/mol
  • Synonyms: 3′-Aminoacetanilide, m-Aminoacetanilide, NSC 165576 .

Structural Features: The compound consists of an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with an amino group (-NH₂) at the meta position. This structure confers both hydrogen-bonding capacity (via -NH₂ and -NHCOCH₃) and moderate polarity, influencing its solubility and reactivity .

Applications: Primarily used as a dye intermediate, its amino group enables coupling reactions in synthetic chemistry.

Comparison with Structurally Similar Acetamides

Substituent-Driven Structural and Physical Properties

The table below compares N-(3-anilinophenyl)acetamide with derivatives differing in substituents on the phenyl ring:

Compound Name Substituent (Position) CAS Number Molecular Weight (g/mol) Key Properties/Applications
This compound -NH₂ (meta) 102-28-3 166.18 Dye intermediate; hydrogen-bond donor .
N-(3-Nitrophenyl)acetamide -NO₂ (meta) 122-28-1 180.16 Electron-withdrawing nitro group enhances stability; precursor in explosives/agrochemicals .
N-(3-Chlorophenyl)acetamide -Cl (meta) 588-07-8 169.61 Chlorine increases lipophilicity; used in polymer synthesis .
N-(3-(Diethylamino)phenyl)acetamide -N(CH₂CH₃)₂ (meta) 6375-46-8 220.30 Diethylamino group improves solubility in organic solvents; potential pharmaceutical intermediate .
N-(3-Amino-4-methoxyphenyl)acetamide -NH₂ (meta), -OCH₃ (para) 6375-47-9 194.22 Methoxy group enhances metabolic stability; research applications .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The amino group in this compound acts as an electron donor, increasing reactivity in electrophilic substitution compared to nitro or chloro derivatives .
  • Solubility: Diethylamino and methoxy substituents improve solubility in non-polar solvents, whereas the polar amino group in this compound favors aqueous solubility .
  • Thermal Stability : Nitro and chloro derivatives exhibit higher thermal stability due to electron-withdrawing effects, making them suitable for high-temperature syntheses .

Challenges :

  • The amino group in this compound necessitates careful reaction control to avoid side reactions, unlike halogenated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.